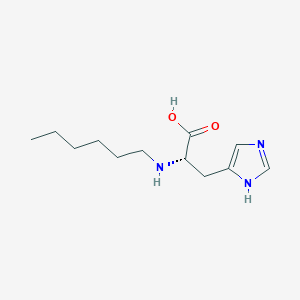

N-Hexyl-L-histidine

Description

Significance of L-Histidine as a Core Scaffold in Bioactive Molecules

L-histidine, an essential amino acid, serves as a fundamental building block for proteins and plays a multifaceted role in a vast array of biological processes. wikipedia.orgchemicalbook.com Its unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to act as a proton donor or acceptor, making it a crucial component in the catalytic sites of many enzymes. nih.govnih.gov This catalytic versatility is exemplified in enzymes like serine esterases, where histidine acts as a proton shuttle. nih.gov

Beyond its role in enzyme catalysis, L-histidine and its derivatives are integral to numerous physiological functions:

Metal Ion Chelation: The imidazole ring of histidine is an effective chelator of metal ions such as copper, zinc, iron, and manganese. nih.govnih.govpfanstiehl.com This property is vital for the structure and function of metalloproteins and enzymes, including hemoglobin and carbonic anhydrase. nih.gov

Antioxidant Activity: L-histidine exhibits antioxidant properties by scavenging reactive oxygen species and chelating metal ions that can catalyze oxidative reactions. nih.govmdpi.com

Precursor to Bioactive Molecules: L-histidine is the metabolic precursor to several important molecules, including histamine (B1213489), a key mediator of inflammatory and immune responses, and carnosine, a dipeptide with antioxidant and pH-buffering capabilities in muscle tissue. wikipedia.orgnih.gov

Protein Stabilization: In the pharmaceutical industry, L-histidine is utilized to stabilize protein-based therapeutics, such as monoclonal antibodies, by maintaining pH and preventing aggregation. pfanstiehl.com

The diverse functionalities of L-histidine make its core structure a valuable scaffold for the design and synthesis of novel bioactive molecules. researchgate.netnih.gov

Rationale for N-Alkylation and Design of N-Hexyl-L-histidine Analogs in Chemical Biology Research

The strategic modification of amino acids, such as through N-alkylation, is a key strategy in chemical biology to develop new molecular tools and potential therapeutics. mdpi.com N-alkylation involves the attachment of an alkyl group to a nitrogen atom of the amino acid. mdpi.com This modification can profoundly alter the parent molecule's physicochemical properties, including its lipophilicity, steric profile, and hydrogen bonding capacity. mdpi.com

The rationale for designing N-alkylated amino acids like this compound includes:

Enhanced Bioavailability: Increasing the lipophilicity of a molecule can improve its ability to cross cell membranes, potentially leading to better absorption and distribution in the body. caltech.edu

Increased Proteolytic Stability: The presence of an N-alkyl group can hinder the recognition and cleavage of peptide bonds by proteases, thereby increasing the in vivo half-life of peptide-based drugs. caltech.edu

Modulation of Receptor Binding and Activity: The addition of an alkyl group can alter the way a molecule interacts with its biological target, potentially leading to changes in binding affinity and functional activity. This approach has been used to develop antagonists for receptors like the bradykinin (B550075) receptor. caltech.edu

Probing Molecular Interactions: Systematically varying the length and structure of the N-alkyl chain allows researchers to probe the steric and hydrophobic requirements of a biological target's binding pocket.

The design of this compound specifically introduces a six-carbon alkyl chain to the histidine scaffold. This modification is intended to significantly increase the molecule's hydrophobicity while retaining the core functionalities of the histidine imidazole ring. Research into similar modified histidine-containing peptides has shown that modulating the amphiphilic character through such substitutions can significantly impact biological activity. bohrium.com For instance, the synthesis of thyrotropin-releasing hormone (TRH) analogues with N-alkylated histidine residues has been explored to develop receptor-selective compounds. nih.gov

Overview of Academic Research Trajectories for N-Substituted Amino Acids

The field of N-substituted amino acids is an active area of research with several key trajectories:

Development of Novel Synthetic Methodologies: A significant focus is on creating efficient and selective methods for the synthesis of N-alkylated amino acids. nih.govnih.gov This includes the development of catalytic methods that are more environmentally friendly than traditional approaches. nih.gov Solid-phase synthesis techniques have also been developed to facilitate the creation of libraries of these compounds for screening purposes. iu.edu

Incorporation into Peptides and Peptidomimetics: Researchers are exploring the incorporation of N-substituted amino acids into peptides to create peptidomimetics with improved therapeutic properties. caltech.edumdpi.com This includes their use in creating conformationally constrained peptides and enzyme inhibitors. mdpi.comnih.gov

Biocatalysis and Enzyme Engineering: There is growing interest in using enzymes to synthesize N-substituted amino acids enantioselectively. nih.gov Furthermore, engineered enzymes are being developed to incorporate these non-canonical amino acids into proteins, expanding the chemical diversity of the proteome. wisc.edunih.gov

Applications in Materials Science and Other Fields: The unique properties of N-substituted amino acids are also being explored in materials science, for example, as components of biodegradable polymers and as corrosion inhibitors. mdpi.comijcsi.pro

The study of this compound and other N-substituted amino acids represents a dynamic intersection of organic chemistry, biochemistry, and pharmacology, with the potential to yield novel tools for research and new therapeutic agents.

Data Tables

Table 1: Key Properties of L-Histidine

| Property | Value/Description | Source |

| CAS Number | 71-00-1 | sigmaaldrich.com |

| Molecular Formula | C₆H₉N₃O₂ | sigmaaldrich.com |

| Molecular Weight | 155.15 g/mol | sigmaaldrich.com |

| Melting Point | ~282 °C (decomposes) | chemicalbook.comsigmaaldrich.com |

| Solubility in Water | 41.6 g/L (at 25 °C) | chemicalbook.com |

| pKa (Imidazole Side Chain) | ~6.0 | wikipedia.org |

| Key Biological Roles | Protein synthesis, enzyme catalysis, metal ion chelation, antioxidant, precursor to histamine and carnosine | wikipedia.orgnih.govnih.gov |

Structure

3D Structure

Properties

CAS No. |

58813-21-1 |

|---|---|

Molecular Formula |

C12H21N3O2 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

(2S)-2-(hexylamino)-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C12H21N3O2/c1-2-3-4-5-6-14-11(12(16)17)7-10-8-13-9-15-10/h8-9,11,14H,2-7H2,1H3,(H,13,15)(H,16,17)/t11-/m0/s1 |

InChI Key |

IFYIDELBSLTUDX-NSHDSACASA-N |

Isomeric SMILES |

CCCCCCN[C@@H](CC1=CN=CN1)C(=O)O |

Canonical SMILES |

CCCCCCNC(CC1=CN=CN1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Hexyl L Histidine Analogs

Strategies for N-Alkylation of L-Histidine and its Precursors

The introduction of an alkyl group, such as a hexyl chain, onto the L-histidine scaffold is primarily achieved through N-alkylation reactions. These methods must overcome the inherent reactivity of the different nitrogen atoms to ensure the desired isomer is produced. The choice of strategy often depends on the target nitrogen for alkylation (α-amino, N-π, or N-τ) and the desired final product.

Nucleophilic Substitution Approaches

A primary method for forming the carbon-nitrogen bond in N-alkylated histidines is through nucleophilic substitution. In this approach, the electron-rich nitrogen atoms of the histidine molecule act as nucleophiles, attacking an electrophilic carbon atom of an alkylating agent, such as a hexyl halide (e.g., 1-bromohexane). This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. google.com

However, direct alkylation of unprotected L-histidine with a reagent like hexyl bromide is synthetically challenging and generally avoided. The lack of selectivity would lead to a complex mixture of products, including mono- and di-alkylated species at the imidazole (B134444) ring and the α-amino group, which are difficult to separate. nih.gov The relative nucleophilicity of the nitrogen atoms can be influenced by pH, but this often provides insufficient control for a clean, high-yielding reaction. Therefore, nucleophilic substitution approaches are almost always employed in conjunction with protecting group strategies to ensure regioselectivity.

Another approach is reductive amination, which involves the reaction of the amino acid's amine group with an aldehyde or ketone—in this case, hexanal (B45976)—to form an intermediate imine or Schiff base. This intermediate is then reduced in situ to the corresponding secondary amine using a reducing agent like sodium borohydride. rsc.org This method is particularly effective for alkylating the α-amino group.

Protecting Group Chemistry in N-Substituted Histidine Synthesis

To achieve selective N-alkylation, protecting group chemistry is indispensable. Protecting groups are temporarily attached to reactive sites in a molecule to prevent them from participating in a reaction, allowing the desired transformation to occur at another location. pnas.orggoogle.com In histidine synthesis, this involves protecting certain nitrogen atoms to direct the alkylating agent to the intended site.

The α-amino group is commonly protected with groups such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc). psu.edu These groups are stable under various reaction conditions but can be removed selectively. For instance, the Boc group is labile to acid, while the Fmoc group is removed with a base like piperidine. pnas.orgpsu.edu

Protecting the imidazole nitrogens is more complex. The choice of protecting group can direct alkylation to either the N-π or N-τ position. For example, protecting the N-τ nitrogen with a bulky trityl (Trt) group can sterically hinder that position, thereby directing alkylation to the N-π nitrogen. nih.gov Conversely, other protecting groups like the tosyl (Tos) group have been used to facilitate alkylation at the α-amino nitrogen. nih.gov The phenacyl group has also been employed as a photolabile protecting group for the imidazole ring, offering an alternative deprotection strategy. mdpi.com The strategic application of these groups allows for the synthesis of specific, orthogonally protected histidine analogues. chalmers.se

| Protecting Group | Abbreviation | Target Site | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino, Imidazole Nitrogen | Acidic conditions (e.g., Trifluoroacetic Acid - TFA) | nih.govpsu.edunih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Basic conditions (e.g., 20% Piperidine in DMF) | pnas.orgchalmers.se |

| Triphenylmethyl | Trt | Imidazole Nitrogen (N-τ or N-π) | Mild acidic conditions (e.g., TFA) | nih.govnih.gov |

| Tosyl | Tos | Imidazole Nitrogen (N-τ) | Strong acid (e.g., HBr in acetic acid) or reductive cleavage | nih.gov |

| Phenacyl | - | Imidazole Nitrogen | Zinc in acetic acid or photolysis | mdpi.com |

Synthesis of Specific N-Hexyl-L-histidine Analogs and Related N-Hexyl Derivatives

The synthesis of a specific this compound analog depends on which nitrogen atom is targeted for alkylation. While a single definitive protocol for this compound is not ubiquitously cited, its synthesis can be accomplished using established methodologies for long-chain alkyl amino acids. google.com

Synthesis of Nα-Hexyl-L-histidine: This analog can be prepared via reductive amination. L-histidine is reacted with hexanal in a suitable solvent. The resulting imine intermediate is then reduced with an agent like sodium cyanoborohydride (NaBH₃CN) to yield Nα-Hexyl-L-histidine. rsc.org To avoid side reactions on the imidazole ring, it may first be protected (e.g., with a Boc group), followed by deprotection after the alkylation step.

Synthesis of Nτ- or Nπ-Hexyl-L-histidine: For imidazole alkylation, a protected L-histidine precursor is required. A common route involves:

Protection of the α-amino and carboxyl groups of L-histidine. For example, the α-amino group can be protected with a Boc group and the carboxyl group as a methyl or benzyl (B1604629) ester.

Introduction of a second protecting group on one of the imidazole nitrogens to direct the hexylation. For example, to synthesize the Nπ-hexyl derivative, the Nτ-position could be protected with a trityl group. nih.gov

Alkylation via nucleophilic substitution using an alkylating agent like 1-bromohexane (B126081) or hexyl triflate in the presence of a suitable base. chalmers.se

Sequential removal of the protecting groups to yield the final this compound analog.

In a related synthesis, n-hexylamine has been used as an initiator in the ring-opening polymerization of N-carboxy anhydrides of other amino acids, demonstrating the utility of hexyl groups in peptide and polypeptide synthesis. chalmers.senih.gov

Optimization of Reaction Pathways and Yields for Academic Scale Production

For academic and laboratory-scale synthesis, optimizing reaction conditions to maximize yield and purity is critical. Key variables include the choice of base, solvent, temperature, and reaction time.

A significant improvement in the N-alkylation of protected histidine was achieved by changing the base used for the reaction. Early methods using sodium hydride (NaH) for the N-methylation of Nα-Boc-Nτ-tosyl-L-histidine resulted in yields of 48-49%. nih.gov By switching to a hindered base, potassium tert-butoxide (KOtBu), in tetrahydrofuran (B95107) (THF) at -20°C, the yield for the same transformation was improved to 62-66%. nih.gov This highlights the profound impact of the base on the reaction's efficiency.

| Base | Solvent | Scale | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | ~0.1 mol | 48-49% | Not specified | nih.gov |

| Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (THF) | 0.01-0.2 mol | 62-66% | >95% | nih.gov |

Furthermore, process optimization can involve unconventional energy sources. In the synthesis of N-alkylated histidine derivatives where conventional heating failed to drive the reaction to completion, the use of ultrasonication proved effective. nih.gov Reacting N-Boc-N'-Trt-L-histidine methyl ester with an alkylating agent under 40 kHz ultrasound for 24 hours resulted in the complete conversion of the starting material, whereas heating or microwave irradiation were ineffective. nih.gov The choice of solvent also plays a critical role, with density functional theory (DFT) calculations showing that solvents like hexafluoroisopropanol (HFIP) can significantly influence the regioselectivity of the alkylation on the imidazole ring. nih.gov These optimization strategies are crucial for making the synthesis of complex molecules like this compound feasible and efficient on a laboratory scale.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Interaction Analysis of N Hexyl L Histidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and environment of molecules in solution. For N-Hexyl-L-histidine, NMR is instrumental in understanding its conformational preferences, the tautomeric state of its imidazole (B134444) ring, and its interactions with other molecules. Dynamic NMR spectroscopy, in conjunction with theoretical calculations, allows for the determination of energy barriers related to internal motions, providing a comprehensive understanding of the molecule's stereodynamics. researchgate.netnih.gov

Proton Transfer Kinetics within Imidazole Moiety of Histidine Derivatives

The imidazole side chain of histidine and its derivatives, such as this compound, is crucial to their function, largely due to its ability to exist in different protonation and tautomeric states at physiological pH. nih.govnih.govwikipedia.orgunil.ch The imidazole ring has a pKa of approximately 6.0, meaning that below this pH, the ring is predominantly protonated (imidazolium ion), carrying a positive charge. wikipedia.org Above pH 6.0, it loses a proton to become neutral. wikipedia.org This proton transfer is a rapid process, often reaching the diffusion limit, especially for pKa values near neutral pH. nih.govnih.gov

The two nitrogen atoms in the imidazole ring, Nδ1 and Nε2, can be protonated, leading to three states: two neutral tautomers (proton on Nε2 or Nδ1) and a doubly protonated, positively charged state. nih.gov These states often coexist and rapidly interconvert, enabling the histidine moiety to act as both a hydrogen bond donor and acceptor. nih.govnih.gov NMR spectroscopy, particularly by monitoring the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, is highly sensitive to these protonation and tautomeric states. nih.govresearchgate.net For instance, the chemical shifts of the imidazole nitrogens are distinct for protonated (170–180 ppm) and non-protonated (250 ppm) states. nih.gov The kinetics of this proton exchange can be studied by measuring pH-dependent transverse relaxation rate constants of the imidazole nuclei. nih.govnih.gov This exchange is mediated by hydronium ions at acidic and neutral pH, while hydroxide (B78521) ions dominate the process at basic pH. nih.govnih.gov

Ligand Binding Site Characterization via NMR

NMR spectroscopy is a primary tool for characterizing the binding of ligands to molecules like this compound. By monitoring changes in the NMR spectrum of a molecule upon the addition of a ligand, one can identify the binding site and determine the binding affinity. nih.govresearchgate.net Chemical shift perturbation, where the chemical shifts of specific nuclei change upon ligand binding, is a common method. researchgate.net These perturbations can be used to map the binding interface.

For histidine-containing molecules, the imidazole ring is often a key interaction site. For example, studies on the periplasmic histidine-binding protein, HisJ, have shown that modifications to the histidine structure, such as N-acetylation or methylation at the 1- or 3-position of the imidazole ring, can significantly reduce binding affinity. nih.gov This indicates the critical role of the imidazole ring in ligand recognition. NMR titration experiments, such as monitoring ¹H,¹⁵N HSQC spectra, can be used to determine binding affinities, even for very weak interactions. nih.gov

Solvent Effects on Molecular Conformation using NMR

The conformation of a molecule in solution is significantly influenced by the surrounding solvent. cas.cz NMR spectroscopy is highly sensitive to these solvent-induced conformational changes. cas.cz For a molecule like this compound, the solvent can affect the equilibrium between different rotamers and tautomers. The hexyl group, being hydrophobic, and the histidine moiety, being more polar, will interact differently with various solvents, leading to distinct conformational preferences.

High-Resolution Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight and elemental composition of compounds like this compound. scispace.comnih.gov Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers provide high mass accuracy, which is crucial for confirming the identity of a molecule. massbank.eunih.gov

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of molecules. researchgate.netnih.gov In a typical MS/MS experiment, the precursor ion of this compound is selected and then fragmented by collision-induced dissociation (CID) or other methods. massbank.eunih.gov The resulting fragment ions provide valuable structural information. For histidine and its derivatives, characteristic fragmentation pathways include the loss of the carboxyl group (CO₂), the entire amino acid side chain, and cleavages within the imidazole ring. researchgate.net For instance, the mass spectrum of L-histidine often shows a prominent peak corresponding to the immonium ion. massbank.eu Analysis of these fragmentation patterns helps in the unambiguous identification of the compound and can be used to distinguish it from isomers.

Table 1: Illustrative Mass Spectrometry Data for Histidine Derivatives

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Instrumentation |

| L-Histidine | 156.0768 | 110, 83, 82, 81 | LC-ESI-QTOF |

| N1-methyl-L-histidine | 170 | 96, 95, 81, 68, 54 | LC-ESI-QQ |

This table provides representative data for related compounds to illustrate the type of information obtained from mass spectrometry. Specific data for this compound would require experimental analysis.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations of a compound and is particularly sensitive to hydrogen bonding. researchgate.netwiley-vch.de For this compound, these techniques can be used to study the interactions involving the carboxyl, amino, and imidazole groups.

Hydrogen bonding leads to characteristic shifts in the vibrational frequencies of the involved functional groups. researchgate.net For example, the stretching frequency of an N-H or O-H group involved in a hydrogen bond will be red-shifted (shifted to lower wavenumbers) compared to a non-hydrogen-bonded group. researchgate.net In the context of histidine derivatives, FTIR and Raman spectroscopy can be used to probe the hydrogen bonding network in both the solid state and in solution. researchgate.netarxiv.org

The imidazole ring of histidine has several characteristic Raman bands. researchgate.net The positions of these bands are sensitive to the protonation state of the ring and its involvement in metal coordination or hydrogen bonding. researchgate.netunideb.hu For instance, the Raman spectra of L-histidine in aqueous solution show distinct peaks that can be assigned to the N-1 and N-3 protonated forms of the imidazole ring. researchgate.net By studying these spectral changes, it is possible to deduce information about the local environment and interactions of the this compound molecule.

X-ray Crystallography for Solid-State Structural Determination of Histidine Derivatives and Complexes

Computational and Theoretical Investigations of N Hexyl L Histidine Molecular Behavior and Interactions

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties and reactivity of N-Hexyl-L-histidine. researchgate.netniscpr.res.in These calculations provide a fundamental understanding of the molecule's behavior at a quantum level.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other species. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability. researchgate.net

For L-histidine, quantum chemical calculations have shown that the electronic properties, and therefore the reactivity, are influenced by the surrounding environment, such as the solvent and pH. scielo.br For instance, the HOMO and LUMO energy values differ in the gas phase compared to a neutral or acidic aqueous medium, indicating a change in the molecule's nucleophilic and electrophilic character. scielo.br

Table 1: Calculated Quantum Reactivity Descriptors for L-Histidine in Different Media

| Parameter | Gas Phase | Neutral Media (Water) | Acid Media (Water) |

|---|---|---|---|

| EHOMO (eV) | -6.01 | -5.82 | -9.55 |

| ELUMO (eV) | -0.84 | -0.32 | -4.41 |

| Energy Gap (ΔE) (eV) | 5.17 | 5.50 | 5.14 |

| Ionization Potential (I) | 6.01 | 5.82 | 9.55 |

| Electron Affinity (A) | 0.84 | 0.32 | 4.41 |

| Chemical Hardness (η) | 2.59 | 2.75 | 2.57 |

| Chemical Softness (S) | 0.19 | 0.18 | 0.19 |

| Electronegativity (χ) | 3.43 | 3.07 | 6.98 |

| Chemical Potential (μ) | -3.43 | -3.07 | -6.98 |

| Electrophilicity Index (ω) | 2.26 | 1.71 | 9.51 |

Data sourced from quantum chemical calculations on L-histidine, providing a model for understanding the reactivity of its N-hexyl derivative. scielo.br

Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) are derived from the HOMO and LUMO energies and provide further insights into the molecule's reactivity. mdpi.com

Protonation State and Tautomerism Modeling of Substituted Imidazole (B134444) Rings

The imidazole ring of histidine is a key functional group, and its protonation state and tautomeric form are critical to its biological activity. nih.govnih.gov The imidazole side chain has a pKa around 6.0, meaning small shifts in pH can alter its charge. wikipedia.org Below pH 6, the ring is typically protonated (imidazolium), carrying a positive charge. wikipedia.org Above this pH, it exists in two neutral tautomeric forms: the Nτ-H (Nε2-H) and Nπ-H (Nδ1-H) tautomers. nih.govwikipedia.org

Computational methods, often combined with experimental techniques like NMR spectroscopy, are employed to determine the predominant protonation and tautomeric states in different environments. nih.govfrontiersin.org Quantum chemical calculations can predict the relative energies and stabilities of these different forms. researchgate.netnih.gov For instance, studies on histidine-containing dipeptides have used quantum methods to calculate 13C NMR shieldings for each tautomer and the protonated form to estimate their populations. nih.gov The protonation state of the imidazole ring is influenced by its local environment within a protein or in solution. nih.govmdpi.com

Electron-Induced Reactions and Fragmentation Pathways

Understanding how this compound behaves under electron interaction is important for predicting its degradation pathways. Studies on gas-phase histidine have shown that low-energy electron interactions can lead to significant fragmentation. nih.gov Electron ionization mass spectrometry reveals that the parent ion is often a minor species, indicating that the molecule readily breaks apart. nih.gov

Common fragmentation pathways for histidine include the loss of the carboxyl group ([His–COOH]+). nih.gov Computational calculations of the free energies for various fragmentation reactions help to elucidate the structures of the resulting ions and neutral fragments. nih.gov These studies distinguish between the fragmentation patterns arising from positive ion formation (electron ionization) and negative ion formation (electron attachment). nih.gov While negative ion formation often involves simple bond cleavages, positive ion fragmentation can involve molecular restructuring. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can reveal its conformational preferences and the influence of the solvent on its structure and dynamics. nih.govnih.govacs.org

Simulations of peptides containing histidine in explicit solvent (water) have been used to investigate conformational preferences. nih.gov These simulations can model histidine in both its neutral and protonated states to understand how charge affects its behavior. nih.gov The results from MD simulations, such as calculated coupling constants, can be compared with experimental data to validate the computational model. nih.gov Furthermore, MD simulations provide insight into how neighboring residues can influence the conformation of histidine. nih.gov The solvent plays a crucial role, stabilizing the molecule through interactions like hydrogen bonds, which in turn affects its reactivity. scielo.brnih.gov

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is widely used to predict the binding affinity and interaction of ligands like this compound with biological targets such as proteins. nih.gov

In docking studies, the ligand is placed into the binding site of a protein, and its orientation and conformation are sampled to find the best fit. The quality of the fit is evaluated using a scoring function, which estimates the binding affinity, often expressed as a binding energy value. longdom.orgju.edu.jo For example, docking studies have been used to investigate the binding of histidine-containing compounds to various protein targets. longdom.org These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.govlongdom.org For instance, the hydrogen atom of a histidine residue has been shown to interact with a benzimidazolium portion of a docked compound. longdom.org

Computational Design Principles for Histidine-Based Bioactive Molecules and Logic Gates

The computational insights gained from studying molecules like this compound are instrumental in the design of new bioactive compounds and molecular devices. plos.orgnih.gov Histidine's unique properties, particularly the versatility of its imidazole ring, make it an attractive component for designing molecules with specific functions. researchgate.netmdpi.com

Computational methods for de novo design can automatically assemble novel bioactive compounds in silico. plos.org These methods often use a known reference ligand to generate new molecules with similar properties, and can even suggest a synthesis route. plos.org Histidine-rich peptides are a class of bioactive molecules with potential therapeutic applications. mdpi.com

Furthermore, L-histidine has been identified as a promising candidate for the development of molecular electronic devices, such as switches and logic gates. researchgate.netnih.gov Computational analyses using DFT have been employed to study the transport parameters of L-histidine-based molecular devices, revealing their potential for rectification and negative differential resistance. researchgate.net By choosing appropriate electrodes, the rectification ratio of these biomolecular devices can be optimized. researchgate.net Based on these computational studies, AND and OR logic gates using L-histidine have been proposed, opening up new avenues for the use of amino acids in molecular computing. researchgate.netmdpi.comacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-histidine |

Investigation of Intermolecular Hydrogen Bond Interactions

Intermolecular hydrogen bonds (H-bonds) are critical in determining the structure, stability, and function of biomolecules. For this compound, the primary sites for hydrogen bonding are the imidazole ring nitrogens (Nδ and Nε), the carboxyl group (-COOH), and the secondary amine (-NH-) of the backbone. researchgate.net The hexyl chain itself does not participate in hydrogen bonding but can influence the accessibility of these sites. Computational chemistry provides powerful tools to explore these non-covalent interactions in detail.

Detailed Research Findings

Theoretical studies on L-histidine and its analogs reveal a variety of possible hydrogen bond motifs. The versatile imidazole ring can act as both a hydrogen bond donor and acceptor. acs.org The specific behavior depends on its tautomeric state (Nδ-H or Nε-H) and protonation state, which are sensitive to the local chemical environment (pH). researchgate.netrsc.org

N-H···N/O Interactions: The imidazole ring and the backbone amine can act as hydrogen bond donors to suitable acceptors, such as the carboxyl oxygen of a neighboring molecule or a solvent molecule like water. acs.orgmdpi.com Quantum chemical calculations on model systems, such as an imidazole ring interacting with N-methylacetamide (a peptide bond mimic), show that N-H···N hydrogen bonds have interaction energies ranging from -5.0 to -6.78 kcal/mol, indicating significant stability. acs.org

C-H···O Interactions: Beyond classical hydrogen bonds, weaker but significant C-H···O interactions have been identified computationally and experimentally in histidine. rsc.org The C-H groups on the imidazole ring (Cδ-H and Cε-H) can act as hydrogen bond donors. rsc.orgmdpi.com Computational studies using 5-methylimidazole as a model for histidine show that these interactions are notably stronger in the protonated (histidinium) form, with interaction energies for complexes with water being nearly twice as strong as those in the neutral forms. rsc.org An ab initio study calculated the binding energy of a water molecule to the Cε-H and Cδ-H sites of neutral histidine to be 2.4 and 2.3 kcal/mol, respectively. mdpi.com

Solvent Interactions: Molecular dynamics (MD) simulations and quantum chemical calculations are used to study the interaction with solvent molecules, most commonly water. mdpi.comacs.org These studies show that water molecules form stable hydrogen-bonding networks around the polar groups of histidine. mdpi.comscielo.br The presence of an aqueous environment, often modeled using a Polarizable Continuum Model (PCM), can significantly influence the strength and geometry of these interactions compared to the gas phase. mdpi.comscielo.br

The table below summarizes the principal types of intermolecular hydrogen bonds the histidine moiety can form, which are directly relevant to this compound.

Table 1: Potential Intermolecular Hydrogen Bond Interactions in this compound

| H-Bond Type | Donor Group | Acceptor Group | Typical Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| N-H···N | Imidazole N-H | Imidazole N | -5.0 to -6.78 | Quantum Chemistry (MP2, DFT) |

| N-H···O | Backbone N-H / Imidazole N-H | Carboxyl C=O | -3 to -8 | Quantum Chemistry (DFT) |

| O-H···N | Carboxyl O-H | Imidazole N | -5 to -11 | Quantum Chemistry (DFT) |

| C-H···O | Imidazole C-H (Cδ-H, Cε-H) | Carboxyl C=O / Water Oxygen | -2.3 to -2.4 (neutral); up to -11.3 (protonated) | Quantum Chemistry (ab initio, DFT) |

Note: Interaction energies are context-dependent and vary with the specific molecular environment, orientation, and computational level of theory. The values presented are representative ranges from studies on histidine and related model systems. acs.orgmdpi.com

Computational methodologies are essential for quantifying and characterizing these interactions. A variety of techniques are employed, each providing unique insights into the molecular behavior.

Table 2: Computational Methods for Analyzing Intermolecular Hydrogen Bonds

| Method | Principle | Key Outputs |

|---|---|---|

| Density Functional Theory (DFT) | Calculates the electronic structure based on electron density to determine the ground-state energy of the system. mdpi.commdpi.com | Optimized molecular geometries, interaction energies, vibrational frequencies, electronic properties (e.g., orbital energies). rsc.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time based on classical mechanics. acs.orgrsc.org | Dynamic trajectories, conformational sampling, radial distribution functions, hydrogen bond lifetimes, binding free energies. uni-bayreuth.de |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the topology of the electron density to define atoms and the chemical bonds between them. researchgate.netsmu.edu | Characterization of bond critical points (BCPs) to determine the nature (covalent vs. electrostatic) and strength of interactions. smu.edu |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.com | Detailed insight into the fundamental forces driving the intermolecular interaction. mdpi.com |

| Non-Covalent Interaction (NCI) Analysis | Visualizes weak interactions in 3D space based on the electron density and its reduced gradient. mdpi.com | Graphical representation of hydrogen bonds, van der Waals interactions, and steric repulsion, highlighting their location and relative strength. |

Metabolic Pathway Investigations Involving Histidine and Its N Hexyl Derivatives

Histidine Biosynthesis Pathway Regulation in Model Organisms (e.g., Bacteria, Yeast, Plants)

The biosynthesis of L-histidine is a metabolically costly and intricate pathway found in bacteria, archaea, lower eukaryotes, and plants, but not in animals, for whom it is an essential amino acid. expasy.orgebi.ac.uk This pathway is a prime example of the unity of biochemistry, as it follows a conserved route across different organisms. ebi.ac.uk It involves ten enzymatic reactions that convert phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP) into L-histidine. frontiersin.org The study of this pathway, particularly in model organisms like Escherichia coli and Salmonella typhimurium, has been instrumental in discovering fundamental principles of gene regulation, including operon structure, feedback inhibition, and transcriptional attenuation. biovendor.comelifesciences.orgmdpi.com

The histidine biosynthetic pathway is an unbranched series of ten enzymatic steps. frontiersin.org In bacteria such as E. coli and S. typhimurium, the genes encoding these enzymes are typically organized into a single, compact operon, the his operon (hisGDC[NB]HAF[IE]). researchgate.net This organization allows for coordinated regulation of all the genes involved in the pathway. elifesciences.org

The pathway initiates with the condensation of ATP and PRPP, a reaction catalyzed by ATP-phosphoribosyltransferase (encoded by hisG). frontiersin.orgbiovendor.com The subsequent steps involve a series of transformations of the purine (B94841) ring of ATP and the ribose moiety. Notably, some of the genes within the operon encode bifunctional or even trifunctional enzymes. For example, in E. coli, hisIE and hisNB encode bifunctional enzymes. researchgate.net In the yeast Saccharomyces cerevisiae, a single gene, HIS4, encodes a trifunctional enzyme responsible for the second, third, and tenth steps of the pathway. uib.no In plants like Arabidopsis thaliana, the pathway follows the same route, though the genes (HISN1-8) are not organized in an operon and are dispersed throughout the genome. biovendor.commdpi.com

A key intermediate in the pathway is 5'-phosphoribosyl-4-carboxamide-5-aminoimidazole (AICAR), which links histidine biosynthesis to the de novo synthesis of purines. biovendor.commdpi.comnih.gov The final two steps, the oxidation of L-histidinol to L-histidine via the L-histidinal intermediate, are catalyzed by histidinol (B1595749) dehydrogenase (encoded by hisD). frontiersin.orgelifesciences.org

Table 1: Key Enzymes in the L-Histidine Biosynthesis Pathway

Due to the high metabolic cost of synthesizing histidine, its production is tightly regulated at multiple levels. ebi.ac.uk The primary mechanism for controlling the flux through the pathway is allosteric feedback inhibition of the first enzyme, ATP-phosphoribosyltransferase (ATP-PRT). biovendor.comebi.ac.uk The final product of the pathway, L-histidine, acts as an allosteric inhibitor, binding to a regulatory site on the ATP-PRT enzyme distinct from the active site. rsc.orgcreative-proteomics.com This binding induces a conformational change in the enzyme, reducing its catalytic activity and thereby shutting down the pathway when histidine levels are sufficient. creative-proteomics.com

In E. coli, the inhibitory effect of histidine on ATP-PRT is synergistic with AMP, meaning the inhibition is more potent when both molecules are present. hmdb.ca Studies on ATP-PRT from Mycobacterium tuberculosis have shown that the enzyme's sensitivity to histidine inhibition is pH-dependent, highlighting the intricate nature of this regulatory mechanism. creative-proteomics.comebi.ac.uk In plants, ATP-PRT is also subject to feedback inhibition by histidine, and this step is considered the primary point of flux control for the entire pathway. biovendor.comuib.no

Recent research has uncovered a connection between histidine biosynthesis and biofilm formation in bacteria. wikipedia.org Biofilms are communities of microbial cells encased in a self-produced matrix, and their formation is a complex process involving various molecular mechanisms. wikipedia.org Studies in Staphylococcus xylosus have shown that the L-histidine synthesis pathway is related to biofilm formation. wikipedia.org Specifically, imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the pathway, has been identified as playing a crucial role. wikipedia.orgwikipedia.org Inhibition of IGPD activity or downregulation of the genes in the histidine biosynthesis pathway can lead to reduced biofilm formation. wikipedia.orgwikipedia.org This connection is likely due to the impact of histidine availability on nitrogen metabolism, which in turn affects bacterial growth, cell adhesion, and quorum sensing—all processes essential for biofilm development. wikipedia.org In Saccharomyces cerevisiae flor yeasts, high concentrations of L-histidine have been shown to inhibit biofilm formation and other related phenotypes. wikipedia.org

Feedback Inhibition and Allosteric Regulation in Biosynthesis

Catabolic Pathways and Formation of Methylated Histidine Derivatives (e.g., Hercynine)

In biological systems, L-histidine can undergo several metabolic transformations. The primary catabolic pathway in mammals and some bacteria involves the non-oxidative deamination of histidine to trans-urocanic acid, a reaction catalyzed by the enzyme histidase (also known as histidine ammonia-lyase). mdpi.comnih.govnih.gov This pathway ultimately converts histidine into glutamate, which can then enter the citric acid cycle for energy production or be used in other metabolic processes. nih.govwikipedia.org

Beyond this primary degradation route, histidine serves as a precursor for several important methylated derivatives. Hercynine (also known as Nα,Nα,Nα-trimethyl-L-histidine or histidine betaine) is a trimethylated derivative of histidine. nih.gov Its biosynthesis begins with the sequential methylation of the α-amino group of L-histidine. nih.govuniprot.org This process is catalyzed by a histidine methyltransferase, which uses S-adenosylmethionine (SAM) as the methyl group donor. nih.gov The reaction proceeds through the intermediates Nα-methyl-L-histidine and Nα,Nα-dimethyl-L-histidine, which are also methylated by the same enzyme system to finally yield hercynine. uniprot.org Hercynine itself is a key intermediate in the biosynthesis of ergothioneine (B1671048) in organisms like fungi and mycobacteria. uniprot.org

Other methylated derivatives include 1-methylhistidine and 3-methylhistidine. nih.gov 3-methylhistidine is formed by the post-translational methylation of histidine residues in actin and myosin and serves as a biomarker for muscle protein breakdown. ebi.ac.uk Histidine can also be decarboxylated to form histamine (B1213489) or condensed with β-alanine to form carnosine, both of which have significant physiological roles. researchgate.netnih.gov

Table 2: Major Catabolic Fates of L-Histidine

Potential Metabolic Fates and Biotransformation of N-Hexyl-L-histidine Analogs in Biological Systems

While direct studies on the metabolism of this compound are limited, its potential biotransformation can be inferred from the known metabolic pathways of other N-acyl amino acids (NAAAs). NAAAs are a class of lipids where a fatty acid is linked to the amino group of an amino acid. frontiersin.orgebi.ac.uk The metabolic fate of these molecules generally involves synthesis and hydrolysis.

The synthesis of NAAAs can occur through the condensation of a free amino acid with a fatty acyl-CoA. wikipedia.org In the case of this compound, this would involve the reaction of L-histidine with hexanoyl-CoA. An analogous reaction is the synthesis of N-acetyl-L-histidine from L-histidine and acetyl-CoA, catalyzed by histidine N-acetyltransferase, which occurs in the brain and eyes of some vertebrates. nih.govwikipedia.orguniprot.org A secreted enzyme, PM20D1 (peptidase M20 domain-containing protein 1), has been identified that can catalyze both the synthesis and hydrolysis of various N-fatty-acyl amino acids, regulating their circulating levels.

The primary catabolic pathway for NAAAs is hydrolysis, which breaks the amide bond to release the constituent amino acid and fatty acid. nih.gov This reaction is catalyzed by enzymes known as aminoacylases or N-acyl-L-amino acid amidohydrolases (EC 3.5.1.14). biovendor.comwikipedia.org These enzymes are hydrolases that act on the carbon-nitrogen bond of N-acyl-L-amino acids. wikipedia.org For example, N-acetyl-L-histidine is known to be deacetylated in vivo by kidney acylases to yield L-histidine and acetate. rsc.org

Therefore, it is highly probable that this compound would be a substrate for a similar N-acyl amino acid amidohydrolase. The biotransformation would result in the hydrolysis of this compound into L-histidine and hexanoic acid. The released L-histidine could then enter the various metabolic pathways described previously (e.g., protein synthesis, catabolism to glutamate, or conversion to histamine). The hexanoic acid, a medium-chain fatty acid, would likely undergo β-oxidation to produce acetyl-CoA for energy production. Another enzyme, fatty acid amide hydrolase (FAAH), is also known to hydrolyze a range of N-acyl amides and could potentially play a role in the intracellular degradation of this compound. elifesciences.org

Advanced Analytical Methodologies for Research on N Hexyl L Histidine and Its Biological Samples

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating N-Hexyl-L-histidine from starting materials, by-products, and matrix components, enabling accurate quantification and purity verification.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet/Visible (UV/VIS) detection is a cornerstone for the analysis of amino acids and their derivatives. For this compound, which contains the UV-absorbing imidazole (B134444) ring, this method offers robust quantification.

Principles and Applications: The separation can be achieved using various column chemistries and mobile phase compositions. Reversed-phase (RP) HPLC, particularly with C18 columns, is commonly employed for separating amino acids. acs.org A gradient elution, starting with an aqueous buffer and gradually increasing the concentration of an organic solvent like acetonitrile (B52724), is effective for resolving compounds with different polarities. acs.org The separation of underivatized amino acids, including histidine, has been successfully demonstrated on C18 columns with UV detection around 225 nm. acs.org

For more challenging separations involving polar molecules, mixed-mode chromatography can be utilized. A Primesep 100 mixed-mode column, for instance, has been used to separate L-histidine and its methyl ester derivative using an isocratic mobile phase of acetonitrile and water with a sulfuric acid buffer, detected at 200 nm. sielc.comsielc.com This approach could be adapted for this compound, which possesses both polar (histidine moiety) and non-polar (hexyl chain) characteristics.

Ultra-High-Performance Liquid Chromatography (UHPLC), a high-pressure evolution of HPLC, offers faster analysis times and improved resolution. UHPLC coupled with tandem mass spectrometry (UHPLC-TQ MS) has been used to analyze complex histidine derivatives in plasma samples, employing a C18 reversed-phase column and a water/acetonitrile gradient. nih.gov While the detector is different, the chromatographic principles are directly transferable to a UHPLC-UV/VIS system.

Table 1: Exemplary HPLC Conditions for Histidine and Derivative Analysis

| Parameter | Method 1: Underivatized AAs acs.org | Method 2: Histidine & Ester sielc.com | Method 3: Histidine Adduct nih.gov |

|---|---|---|---|

| Column | Shim-pack CLC-C18 (150 mm x 4.6 mm, 5 µm) | Primesep 100 (150 mm x 4.6 mm, 5 µm) | C18 Zorbax Eclipse Plus (150 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 10 mM Phosphate Buffer (pH 7.4)B: Acetonitrile | 60% Acetonitrile / 40% Water | A: WaterB: Acetonitrile |

| Elution | Gradient: 0-10 min (0% B), 10-25 min (0-50% B) | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 225 nm | UV at 200 nm | MS (transferable to UV) |

| Temperature | 25 °C | Not specified | Not specified |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.com It requires minimal sample volume and offers a different separation mechanism than HPLC, making it a valuable alternative or complementary technique for analyzing this compound. creative-proteomics.com

Principles and Applications: In CE, analytes migrate through a narrow fused-silica capillary filled with a background electrolyte (BGE). For CE with UV detection (CE-UV), quantification is based on the UV absorption of the analyte. creative-proteomics.com The analysis of amino acids by CE has been widely reported. rsc.org The charge of the this compound molecule can be manipulated by adjusting the pH of the BGE, which influences its migration time and separation from other components.

CE is particularly powerful for chiral separations. The enantiomers of histidine have been resolved using CE with chiral selectors, such as cyclodextrins, added to the BGE. acs.org For instance, two separate methods utilizing γ-cyclodextrin were developed to resolve 17 amino acids, including d/l-histidine. acs.org Another approach used L-histidine modified nanoparticles as a chiral ligand in the BGE to separate the enantiomers of the drug ofloxacin, demonstrating the versatility of histidine derivatives in CE methods. dergipark.org.tr These principles are directly applicable for assessing the enantiomeric purity of this compound.

Table 2: Capillary Electrophoresis Parameters for Amino Acid Analysis

| Parameter | General Method for Amino Acids acs.org | Chiral Separation of Ofloxacin dergipark.org.tr |

|---|---|---|

| Capillary | Fused-silica (e.g., 30-50 cm effective length) | Fused-silica (36 cm total length) |

| Background Electrolyte (BGE) | Borate buffer with γ-cyclodextrin and/or sodium taurocholate micelles | 10 mM CuSO₄, 40 mM (NH₄)₂SO₄, 70% Acetonitrile (pH 4.7) with L-histidine modified nanoparticles |

| Applied Voltage | ~0.5 kV/cm field strength | Not specified |

| Injection | Pressure injection (e.g., 0.5 psi for 4.0 s) | Not specified |

| Detection | UV/VIS (wavelength depends on derivatization or native absorbance) | UV/VIS |

High-Performance Liquid Chromatography (HPLC-UV/VIS)

Spectrometric Quantification (UV-Vis, Fluorometric, MS-based)

Spectrometric methods provide high sensitivity and selectivity for quantification. For this compound, these can be applied either as standalone techniques or as detectors for chromatographic systems.

UV-Vis spectroscopy can be used for direct quantification in simple solutions, leveraging the imidazole ring's absorbance. However, its primary utility is as a detector for HPLC and CE. researchgate.net

Fluorometric methods offer higher sensitivity than UV-Vis absorbance. Assays for L-histidine have been developed that use enzymatic reactions to produce a fluorescent product. abcam.com In one such assay, histidine is enzymatically converted to histamine (B1213489), which then undergoes further reactions to yield an intermediate that reacts with a probe to form a highly fluorescent molecule (Ex/Em = 538/587 nm). abcam.com This principle can be applied to quantify this compound in biological samples, provided the N-hexyl group does not interfere with the enzymatic conversion.

Mass Spectrometry (MS)-based methods, especially when coupled with liquid chromatography (LC-MS), are the gold standard for sensitive and specific quantification in complex biological samples. Two-dimensional LC coupled with stable-isotope labeling MS has been used to characterize and quantify histidine degradation products in protein formulations. nih.gov This approach minimizes matrix interference and allows for accurate quantification. nih.gov High-resolution mass spectrometry (HRMS) can also be used to confirm the identity of this compound and its metabolites by providing highly accurate mass measurements. beilstein-journals.org

Colorimetric assays offer a rapid, simple, and often equipment-free (visual) or simple-spectrophotometer-based method for quantification. Several strategies have been developed for L-histidine that could be adapted for its N-hexyl derivative.

Principles and Applications: One common principle involves the peroxidase-like activity of nanoparticles. In the presence of hydrogen peroxide (H₂O₂), certain nanoparticles can catalyze the oxidation of a chromogenic substrate like 3,3′,5,5′-tetramethylbenzidine (TMB), producing a distinct color change. nih.gov L-histidine can interact with metal ions (e.g., Cu²⁺) that act as the catalyst, forming a stable complex that inhibits the catalytic activity and thus the color change. nih.gov The degree of inhibition is proportional to the L-histidine concentration. A detection limit as low as 50 nM has been reported for this type of assay. nih.govresearchgate.net Another approach uses nickel oxide nanoparticles (NiONPs) which themselves possess peroxidase-like activity that is modulated by histidine, allowing for its detection with a limit of 0.07 µM. rsc.org

A different strategy employs gold nanoparticles (AuNPs) and specific DNA aptamers. researchgate.netnih.gov In the absence of L-histidine, the aptamers stabilize the AuNPs against salt-induced aggregation. nih.gov When L-histidine is present, it induces a conformational change and self-cleavage in the DNA, leading to AuNP aggregation and a visible color change from red to blue. nih.gov This method is highly sensitive, with a reported detection limit of 3.6 nM. researchgate.netnih.gov

Table 3: Comparison of Colorimetric Detection Methods for L-Histidine

| Method | Principle | Key Reagents | Detection Limit | Reference |

|---|---|---|---|---|

| Inhibition Assay | Inhibition of Cu²⁺ catalysis of TMB oxidation | Cu²⁺, TMB, H₂O₂ | 50 nM | nih.gov, researchgate.net |

| Nanoparticle Assay | Modulation of NiONP peroxidase-like activity | NiONPs, TMB, H₂O₂ | 0.07 µM | rsc.org |

| Aptamer-AuNP Assay | Target-induced DNA cleavage and AuNP aggregation | AuNPs, DNA aptamers | 3.6 nM | researchgate.net, nih.gov |

Electrochemical and Conductometric Detection Methods

Electrochemical methods measure changes in electrical properties (e.g., current, potential) resulting from a chemical reaction, offering high sensitivity and rapid analysis times.

Principles and Applications: L-histidine itself is not readily electroactive at neutral pH, but its imidazole ring can be oxidized at higher pH (e.g., pH 10). researchgate.net More sensitive detection is achieved using biosensors. A rapid electrochemical biosensor for L-histidine has been developed based on L-histidine-dependent DNAzymes immobilized on a gold electrode. nih.gov In the presence of L-histidine, the DNAzyme self-cleaves, allowing a ferrocene (B1249389) tag to approach the electrode and generate an electrical signal. nih.gov This sensor demonstrated a linear range from 1 nM to 10 µM, and sensitivity was further enhanced to 0.1 pM by anchoring gold nanoparticles to the electrode surface. nih.gov

Another design involves an aptasensor using structure-switching DNAzymes on a composite of gold nanoparticles and graphene nanosheets. rsc.org The binding of L-histidine to the aptamer induces a conformational change that alters the electrochemical signal, allowing for sensitive detection. These sensor-based approaches offer high specificity for L-histidine and are not typically affected by the presence of other amino acids, a feature that would be beneficial for analyzing this compound in biological fluids. nih.gov

Enzyme-Linked Assays for Histidine and Derivative Detection in Research Samples

Enzyme-linked assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), provide a highly specific and sensitive platform for quantifying analytes in complex biological samples like plasma.

Principles and Applications: Commercial ELISA kits are available for the quantitative determination of L-Histidine in plasma. eaglebio.com These are typically based on a competitive assay format. eaglebio.com In this format, free L-histidine in the sample competes with a fixed amount of labeled or immobilized L-histidine for a limited number of specific antibody binding sites. eaglebio.com After an incubation period, unbound components are washed away, and the amount of antibody bound is detected, usually via a secondary antibody conjugated to an enzyme (like horseradish peroxidase) that converts a substrate (like TMB) into a measurable colored product. eaglebio.com The signal is inversely proportional to the concentration of L-histidine in the sample.

The applicability of these kits to this compound would depend on the specificity of the antibody used. The antibody's epitope (the part of the antigen it recognizes) would need to be accessible and not sterically hindered by the N-hexyl group. If the antibody binds to a part of the histidine molecule away from the amino group, it may cross-react with this compound, allowing for its quantification.

Other enzyme-based assay kits rely on the specific enzymatic conversion of histidine. One kit uses histidine decarboxylase to convert histidine to histamine, which is then quantified in a subsequent reaction. cellbiolabs.com The specificity of this type of assay for this compound would depend on whether the N-hexyl substitution prevents the enzyme from recognizing and converting the molecule.

Table 4: Characteristics of Commercial L-Histidine Assay Kits

| Assay Type | Principle | Sample Type | Sensitivity / Range | Reference |

|---|---|---|---|---|

| Competitive ELISA | Competitive immunoassay with colorimetric detection | Plasma | 1.4 µM / 5.3-390 µM | eaglebio.com |

| Fluorometric Enzyme Assay | Enzymatic conversion and fluorometric detection | Biological Samples | 10 µM detection limit | abcam.com |

| Colorimetric Enzyme Assay | Histidine Decarboxylase-based colorimetric detection | Lysates, Serum, Plasma, Urine | 7.8 µM detection limit | cellbiolabs.com |

Application in Metabolomics Profiling and Biomarker Discovery

Metabolomics, the large-scale study of small molecules or metabolites within cells, biofluids, tissues, or organisms, provides a powerful lens through which the biological role of specific compounds can be investigated. In the context of this compound, while direct metabolomic studies focusing exclusively on this compound are not extensively documented in current literature, the established methodologies for amino acid analysis offer a clear framework for its potential investigation. Targeted and untargeted metabolomics approaches, primarily utilizing high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), are routinely employed to profile amino acids and their derivatives in complex biological samples. mdpi.com

Targeted metabolomics allows for the precise quantification of a predefined set of metabolites, including a wide array of amino acids and their modified forms. creative-proteomics.com Such platforms often include various derivatives of histidine, such as 1-methyl-L-histidine, 3-methyl-L-histidine, and N-acetylhistidine, demonstrating the capability to distinguish and quantify structurally similar molecules. creative-proteomics.com This high sensitivity and specificity would be essential for tracking the metabolic fate of this compound in biological systems, identifying its potential downstream metabolites, and understanding its influence on endogenous metabolic pathways. creative-proteomics.com For instance, studies on L-histidine metabolism have successfully used untargeted metabolomics to reveal alterations in pathways like fatty acid and steroid biosynthesis, showcasing the potential to uncover the broader biological impact of a specific amino acid derivative. plos.org

The application of these metabolomic techniques is fundamental to biomarker discovery. A biomarker is a measurable indicator of a biological state or condition, and metabolic alterations are often at the root of various pathologies. frontiersin.org Amino acid profiles in biological fluids have been successfully used to identify potential biomarkers for a range of conditions, from neurological diseases to cancer progression and diabetic kidney disease. tsijournals.comotsuka.co.jpmdpi.com For example, altered histidine metabolism has been identified as a significant pathway in breast cancer progression, and plasma histidine levels have been pinpointed as a key marker to distinguish patients with diabetic kidney disease from healthy individuals. tsijournals.comotsuka.co.jp Given that N-alkylation can significantly alter the biological activity of amino acids, this compound or its unique metabolites could serve as potential biomarkers for specific biological processes or disease states, discoverable through comprehensive metabolomic profiling. plos.orgmdpi.com

Table 1: Examples of Histidine Derivatives Identified in Metabolomics Research This table is illustrative of the types of derivatives that can be analyzed and is based on studies of related compounds, not this compound itself.

| Derivative Name | Analytical Context/Significance | Reference(s) |

|---|---|---|

| 1-Methyl-L-histidine | Included in targeted amino acid analysis platforms; associated with meat intake. | creative-proteomics.compku.edu.cn |

| 3-Methyl-L-histidine | Biomarker for myofibrillar proteolysis (muscle protein breakdown). | creative-proteomics.compku.edu.cn |

| N-Acetylhistidine | Included in targeted amino acid analysis panels. | creative-proteomics.com |

| Formiminoglutamate | A key metabolite in the histidine metabolism pathway, affected by dietary histidine levels. | plos.org |

| Carnosine | A dipeptide of beta-alanine (B559535) and histidine, studied in histidine metabolism. | creative-proteomics.com |

| Anserine | A dipeptide of beta-alanine and 1-methylhistidine, studied in histidine metabolism. | creative-proteomics.com |

Thermogravimetric Analysis for Thermal Stability in Research Contexts

Studies on L-histidine show that it exhibits thermal stability up to approximately 270°C, after which it undergoes a multi-step decomposition. creative-proteomics.com The thermal stability of histidine can be influenced by its formation into salts or complexes. For example, a semi-organic crystal of L-histidine bis(fluoride) was found to be thermally stable up to 191°C. Current time information in Bangalore, IN.nih.gov Similarly, various metal complexes of L-histidine show decomposition patterns that are dependent on the specific metal ion and the presence of hydrated water molecules. tsijournals.com

The introduction of an N-alkyl group can significantly affect the thermal properties of amino acids. mdpi.com Research on N-alkylated poly(p-benzamide) has shown that varying the aliphatic chain length can alter thermal properties. researchgate.net In the context of this compound, the presence of the hexyl chain attached to the amino group would be expected to influence its intermolecular interactions, such as hydrogen bonding, and consequently its thermal decomposition profile compared to unsubstituted L-histidine. General trends in N-alkylated compounds suggest that factors like chain length can impact melting points and decomposition temperatures, although the specific effect on this compound would require empirical TGA measurement. mdpi.comacs.org This analysis is critical for determining the compound's suitability for applications that may involve elevated temperatures and for establishing its shelf-life and storage conditions in a research context.

Table 2: Thermal Stability Data for L-Histidine and Related Derivatives This table provides reference data from related compounds to infer the potential thermal characteristics of this compound.

| Compound | Analytical Method | Key Finding (Decomposition/Stability Temperature) | Reference(s) |

|---|---|---|---|

| L-Histidine | TGA | Stable up to ~270°C, followed by multi-step decomposition. | creative-proteomics.com |

| L-Histidine bis(fluoride) | TGA/DTA | Thermally stable up to 191°C. | Current time information in Bangalore, IN.nih.gov |

| Dichloro(l-histidine)copper(II) | TGA/DTA | Stable from ambient temperature up to 460 K (~187°C). | mdpi.com |

| N-Ethylglycine Nitrate (H2EtGlyNO3) | DSC/TGA | Decomposes in an exothermic event; melting point at 143.5°C. | mdpi.com |

| N-Alkyl-3-methylimidazolium Chloride | TGA | Vaporization enthalpy is lower than for amino acid imidazolium (B1220033) ILs, indicating the influence of the anion on thermal properties. | pku.edu.cn |

Intermolecular Interactions Mediated by N Hexyl L Histidine and Its Imidazole Moiety

Protein-Ligand Binding Dynamics and Molecular Recognition

The binding of a ligand like N-Hexyl-L-histidine to a protein is a highly specific process governed by a combination of non-covalent interactions. The histidine moiety itself is frequently involved in molecular recognition at protein active sites. chinaaminoacid.comrcsb.org The imidazole (B134444) ring, amino group, and carboxyl group can form a network of hydrogen bonds and salt bridges with protein residues, anchoring the ligand in the binding pocket. rcsb.org

The dynamic nature of these interactions allows for conformational changes in both the ligand and the protein, leading to an induced-fit recognition process. The versatility of the histidine imidazole ring, which can be protonated or neutral at physiological pH, allows it to adapt to the specific electrostatic environment of the binding site, further enhancing binding specificity. nih.gov

| Interaction Type | Contributing Groups on this compound | Potential Protein Residues Involved | Reference |

| Hydrogen Bonding | Imidazole N-H, Amino N-H, Carboxyl O | Asp, Glu, Ser, Thr, Asn, Gln, Main-chain C=O/N-H | rcsb.org |

| Salt Bridges | Protonated Imidazole N+, Amino NH3+, Carboxyl COO- | Asp, Glu, Lys, Arg | rcsb.org |

| Hydrophobic Interactions | Hexyl chain, Imidazole ring C-H | Leu, Ile, Val, Phe, Trp, Ala | chinaaminoacid.com |

| Cation-π / π-π Stacking | Imidazole ring | Phe, Tyr, Trp | nih.govd-nb.info |

| Metal Coordination | Imidazole N | His, Cys, Asp, Glu | chinaaminoacid.comwikipedia.org |

Hydrogen Bonding Networks and Structural Stability in Biological Systems

Hydrogen bonds are fundamental to the structure and function of biological macromolecules. mit.edu The this compound molecule possesses multiple sites for hydrogen bonding: the imidazole ring can act as both a hydrogen bond donor (N-H) and acceptor (N:), and the amino and carboxyl groups of the L-histidine backbone are also potent hydrogen bond donors and acceptors, respectively. d-nb.infoacs.org These interactions are critical for stabilizing the conformation of proteins and mediating their interactions with other molecules. nih.gov

While the hexyl group itself is incapable of forming hydrogen bonds, its steric bulk can influence the geometry and accessibility of the hydrogen-bonding groups on the histidine moiety. Furthermore, in aqueous environments, the hydrophobic nature of the hexyl chain promotes the formation of intramolecular hydrogen bonds within the this compound molecule or directs its orientation to shield the nonpolar chain from water, which can indirectly influence the intermolecular hydrogen bonds it forms with surrounding molecules.

| Hydrogen Bond Type | Donor in this compound | Acceptor in this compound | Typical Bond Enthalpy (kJ/mol) | Reference |

| N-H···O | Imidazole N-H, Amino N-H | Carboxyl O, Water, Carbonyl O | 15-30 | mit.edu |

| O-H···N | Water | Imidazole N, Amino N | 15-30 | mit.edu |

| N-H···N | Imidazole N-H, Amino N-H | Imidazole N, Amino N | ~14 | mit.edu |

| C-H···O | Imidazole C-H | Carbonyl O, Water | Weaker than conventional H-bonds | rsc.org |

Cation-π Interactions and Aromatic Stacking Phenomena

The imidazole ring of histidine is an aromatic system that can participate in two key types of non-covalent interactions: cation-π and π-π stacking. nih.govd-nb.info These interactions are crucial for protein stability and molecular recognition. nih.govwikipedia.org

Cation-π interactions occur between the electron-rich face of the aromatic imidazole ring and a cation. wikipedia.org Depending on the pH, the histidine residue itself can play dual roles. At pH below its pKa (~6), the imidazole ring is protonated (imidazolium) and acts as a cation, interacting with the aromatic rings of phenylalanine, tyrosine, or tryptophan. nih.gov At higher pH, the neutral imidazole ring can act as the π-system, interacting with cationic residues like lysine (B10760008) and arginine. nih.govnih.gov These interactions can be as strong as hydrogen bonds or salt bridges and are highly dependent on the geometry and distance between the interacting moieties. wikipedia.orgchinesechemsoc.org

π-π stacking involves the non-covalent interaction between two aromatic rings. The imidazole ring of this compound can stack with the aromatic side chains of other amino acids like phenylalanine, tyrosine, and tryptophan. d-nb.info The strength of this interaction depends on the relative orientation of the rings (e.g., parallel-displaced or T-shaped) and the presence of substituents. d-nb.inforesearchgate.net Studies have shown that the interaction energies for π-π stacking between neutral histidine and other aromatic amino acids are in the range of -3.0 to -4.0 kcal/mol. d-nb.info Alkylation of nucleobases has been shown to significantly increase stacking interaction energies with aromatic amino acids. nih.gov

The N-hexyl group, while not directly participating in these electronic interactions, can influence them through steric effects, potentially altering the optimal geometry for cation-π or π-π interactions.

| Interaction | Role of Histidine Moiety | Interacting Partner | Interaction Energy (kcal/mol) | Reference |

| Cation-π | π-system (Neutral His) | Lys+, Arg+ | Variable, significant | nih.gov |

| Cation-π | Cation (Protonated His+) | Phe, Tyr, Trp | -3.6 to -8.4 | nih.govd-nb.info |

| π-π Stacking | Aromatic Ring (Neutral His) | Phe, Tyr, Trp | -3.0 to -4.0 | d-nb.info |

Role in Bioconjugation Chemistries and Chemical Probe Development

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a powerful tool in chemical biology and drug development. beilstein-journals.org Histidine residues are attractive targets for selective modification due to the unique reactivity of the imidazole side chain, although they are considered more challenging to modify than residues like cysteine or lysine. d-nb.infochemrxiv.org

The nucleophilicity of the imidazole ring allows it to react with specific electrophilic reagents. Recent advances have focused on developing chemoselective methods for histidine modification under mild, biocompatible conditions. chemrxiv.orgnih.gov Strategies include visible-light-induced photoredox C-H alkylation and the use of thiophosphorodichloridate reagents that mimic post-translational histidine phosphorylation. d-nb.infochemrxiv.org Another novel method employs singlet oxygen, generated by a photosensitizer, to oxidize histidine, making it susceptible to nucleophilic attack for subsequent functionalization. beilstein-journals.orgrsc.org

This compound, or molecules incorporating this moiety, could be valuable in the development of chemical probes. The hexyl chain provides a hydrophobic handle that can be used to:

Enhance membrane permeability: The lipophilic character of the hexyl group can facilitate the transport of probes across cell membranes.

Introduce a purification tag: The hexyl group could serve as a hydrophobic tag for separation and purification.

Develop fluorescent sensors: N-substituted histidine derivatives, such as poly(N-(9-fluorenylmethoxycarbonyl)-L-histidine), have been used to create fluorescent chemical sensors for detecting metal ions like Cr³⁺. researchgate.net The N-hexyl derivative could be similarly functionalized to create probes for specific biological targets or environments.

Target hydrophobic pockets: The entire molecule can be designed as a probe where the hexyl group targets a nonpolar region of a protein, while the histidine moiety provides a site for reporter group attachment or mediates a specific interaction.

The development of bioconjugation strategies targeting histidine is an active area of research, and N-alkylated derivatives like this compound offer a platform for creating sophisticated chemical probes and therapeutic agents. nih.govrsc.org

Q & A

Q. What are the established protocols for synthesizing N-Hexyl-L-histidine with high purity, and how can researchers ensure reproducibility?

Methodological Answer: Synthesis of this compound typically involves alkylation of L-histidine using hexyl halides under controlled alkaline conditions. To ensure purity, employ column chromatography (e.g., reverse-phase HPLC) and verify structural integrity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Reproducibility requires strict adherence to stoichiometric ratios, inert atmospheres, and temperature control (e.g., 4°C for reaction quenching). Document all parameters, including solvent purity and catalyst concentration, as outlined in experimental design guidelines . For safety, follow SDS recommendations for handling alkylating agents, including PPE and fume hood use .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the hexyl chain attachment and imidazole ring integrity.

- Mass Spectrometry : HRMS for molecular ion validation and isotopic pattern analysis.

- HPLC : Reverse-phase HPLC with UV detection (210–220 nm) to assess purity, using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). Cross-reference results with certified reference materials (CRMs) for L-histidine derivatives to validate accuracy .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, pH extremes). Use HPLC to monitor degradation products over time. For long-term stability, store samples in amber vials at –20°C in anhydrous conditions, as moisture can hydrolyze the hexyl group. Regularly calibrate analytical instruments and include control samples in each batch to detect environmental variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the solubility data of this compound across different solvent systems?

Methodological Answer: Discrepancies may arise from solvent polarity, pH, or impurities. Systematically test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, ethanol) using gravimetric or spectrophotometric methods. Control ionic strength and temperature (±0.5°C). For conflicting data, validate via independent techniques (e.g., dynamic light scattering vs. saturation shake-flask) and consult literature on structurally similar N-alkylated histidine derivatives .

Q. What experimental strategies optimize the enzymatic compatibility of this compound in peptide conjugation studies?

Methodological Answer: Enzymatic compatibility depends on steric hindrance from the hexyl group. Use site-directed mutagenesis to engineer enzymes (e.g., histidine acetyltransferases) with larger active sites. Pre-screen enzymes using fluorogenic substrates and monitor reaction kinetics via stopped-flow spectroscopy. Include negative controls (e.g., unmodified L-histidine) to isolate hexyl-specific effects. Document enzyme-to-substrate ratios and incubation times to enable cross-study comparisons .

Q. How should researchers design assays to evaluate the metal-chelating properties of this compound?